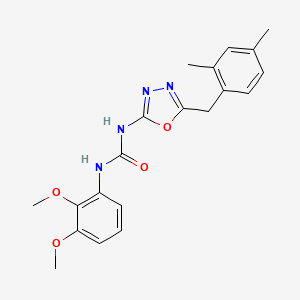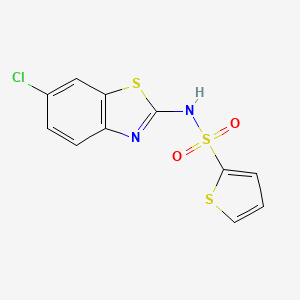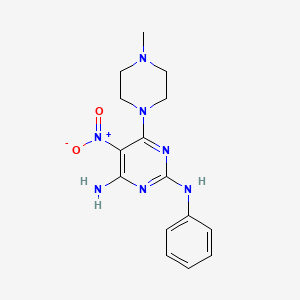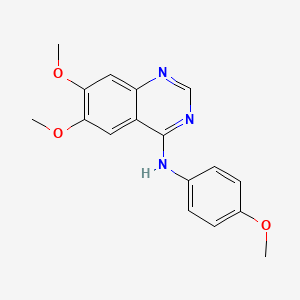
2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate is an organic compound with the molecular formula C10H9ClFNO5 It is characterized by the presence of chloro, fluoro, and nitro substituents on a phenyl ring, along with a carbonate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate typically involves the reaction of 2-chloro-4-fluoro-5-nitrophenol with 2-methylpropyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
2-Chloro-4-fluoro-5-nitrophenol+2-Methylpropyl chloroformate→2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the phenyl ring can be targets for nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The carbonate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives depending on the nucleophile used.
Reduction: 2-Chloro-4-fluoro-5-aminophenyl 2-methylpropyl carbonate.
Hydrolysis: 2-Chloro-4-fluoro-5-nitrophenol and 2-methylpropanol.
科学的研究の応用
2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate depends on its specific application. In general, the compound can interact with biological molecules through its reactive functional groups. For example, the nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The carbonate ester group can be hydrolyzed to release the active phenol and alcohol, which can interact with molecular targets in biological systems.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate
- 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate
- 2-Chloro-4-fluoro-5-nitrophenyl propyl carbonate
Uniqueness
2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate is unique due to the presence of the 2-methylpropyl group, which can influence its reactivity and interactions with other molecules. This structural variation can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from other similar compounds.
特性
CAS番号 |
141772-37-4 |
|---|---|
分子式 |
C11H11ClFNO5 |
分子量 |
291.66 g/mol |
IUPAC名 |
(2-chloro-4-fluoro-5-nitrophenyl) 2-methylpropyl carbonate |
InChI |
InChI=1S/C11H11ClFNO5/c1-6(2)5-18-11(15)19-10-4-9(14(16)17)8(13)3-7(10)12/h3-4,6H,5H2,1-2H3 |
InChIキー |
WUQPBXNPRRZWOD-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B14141974.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-nitrobenzamide](/img/structure/B14141987.png)
![2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14141995.png)
![4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B14141997.png)

![7-tert-butyl-2-(hexylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14142014.png)



![2,4-dichloro-N'-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B14142026.png)

![(2E)-3-(4-chlorophenyl)-N-[4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B14142043.png)

![3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one](/img/structure/B14142052.png)
